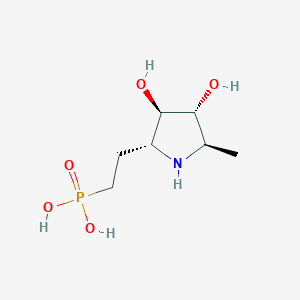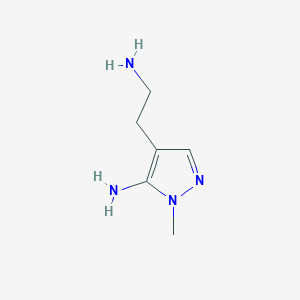
2,2'-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol This compound is known for its unique structure, which includes two oxazole rings connected by a 2-methyl-1,3-phenylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) typically involves the reaction of 2-methyl-1,3-phenylenediamine with 4,4-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
化学反应分析
Types of Reactions
2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the oxazole rings or the phenylene bridge.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified oxazole rings, while substitution reactions can introduce new functional groups to the compound .
科学研究应用
2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) involves its interaction with molecular targets and pathways in various applications. For example, as a ligand, it can coordinate with metal ions to form stable complexes, which can then participate in catalytic or biological processes. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or drug development .
相似化合物的比较
Similar Compounds
Some compounds similar to 2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) include:
- 2,2’-((1,4-Phenylene)bis(1,3,6,2-dioxazaborocane))
- 2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))diacetic acid di-tert-butyl ester .
Uniqueness
What sets 2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) apart is its unique structure, which combines two oxazole rings with a 2-methyl-1,3-phenylene bridge. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
属性
分子式 |
C17H22N2O2 |
|---|---|
分子量 |
286.37 g/mol |
IUPAC 名称 |
2-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C17H22N2O2/c1-11-12(14-18-16(2,3)9-20-14)7-6-8-13(11)15-19-17(4,5)10-21-15/h6-8H,9-10H2,1-5H3 |
InChI 键 |
CNVWQLLFBRDFTR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1C2=NC(CO2)(C)C)C3=NC(CO3)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


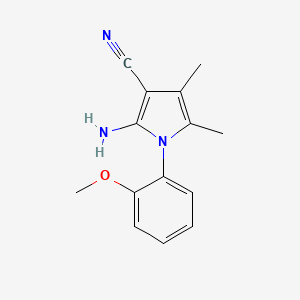
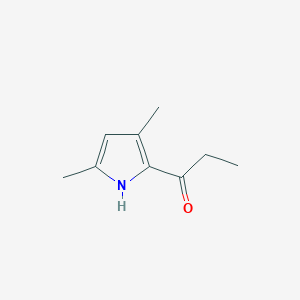
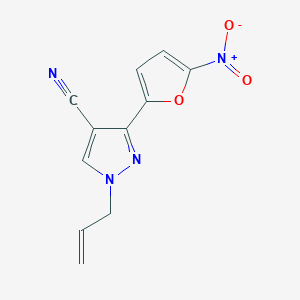
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
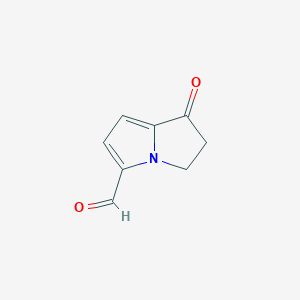
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)
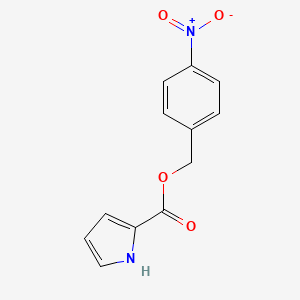

![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
